molecular formula C25H28N6O4 B2826089 N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide CAS No. 1243095-82-0

N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide

Cat. No.: B2826089
CAS No.: 1243095-82-0
M. Wt: 476.537
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a pyrazinyl group and a thioether linkage to a methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazinyl Intermediate: The pyrazinyl group is synthesized through a series of reactions starting from commercially available pyrazine derivatives.

    Thioether Formation: The pyrazinyl intermediate is then reacted with 4-methylthiophenol under suitable conditions to form the thioether linkage.

    Piperidine Ring Introduction: The thioether intermediate is further reacted with cyclopentylamine to introduce the piperidine ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazinyl group can be reduced under suitable conditions to form dihydropyrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-(2-{[(4-methylphenyl)carbamoyl]methyl}-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide: shares similarities with other pyrazine derivatives and piperidine-based compounds.

    Pyrazinamide: An anti-tubercular agent with a pyrazine ring.

    Piperidine derivatives: Commonly used in pharmaceuticals for their biological activity.

Uniqueness

  • The unique combination of a pyrazinyl group, thioether linkage, and piperidine ring in this compound provides distinct chemical properties and biological activities not commonly found in other compounds.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound for research and industrial use.

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)19-7-5-6-8-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHTFYHOGCRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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